molecular formula C20H26ClF3N4O2 B2357236 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338761-16-3

8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No. B2357236
CAS RN: 338761-16-3
M. Wt: 446.9
InChI Key: LXCBKZWUBFTYKW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C20H26ClF3N4O2 . It contains several functional groups, including a pyridine ring, a cyclohexyl group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 175 -176 degrees Celsius . It has a molecular weight of 467.9 g/mol .

Scientific Research Applications

Supramolecular Arrangements

One area of scientific research involving compounds similar to 8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide is the study of supramolecular arrangements. Research by Graus et al. (2010) focuses on the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. This work contributes to understanding the relationship between molecular and crystal structures in similar compounds (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Synthesis of Azaspiro[4.5]decane Systems

Another relevant area of research is the synthesis of azaspiro[4.5]decane systems. Martin‐Lopez and Bermejo (1998) describe the synthesis of diazaspiro[4.5]decane derivatives from D,L-pipecolic acid. This work provides insights into the synthesis processes and the stereoselectivity obtained in intramolecular cyclization, applicable to compounds like the one (Martin‐Lopez & Bermejo, 1998).

Copper-Mediated α-Trifluoromethylation

Research on copper-mediated α-trifluoromethylation of N-phenylcinnamamides, conducted by Han et al. (2014), is also relevant. This study used copper-mediated trifluoromethylation coupled with cyclization and dearomatization to construct various trifluoromethylated 1-azaspiro[4.5]decanes. The findings from this study could inform approaches to synthesizing and modifying compounds like the one of interest (Han, Wang, Liu, & Wang, 2014).

Crystal Structure Analysis

Wen (2002) conducted a study on the synthesis and crystal structure of a related compound, 4-(dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane. This research provides valuable information on the crystal structure, which can be beneficial in understanding the structural aspects of similar spirocyclic compounds (Wen, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridines and their derivatives, which are structurally similar to a part of this compound, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClF3N4O2/c21-16-12-14(20(22,23)24)13-25-17(16)27-8-6-19(7-9-27)28(10-11-30-19)18(29)26-15-4-2-1-3-5-15/h12-13,15H,1-11H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBKZWUBFTYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCOC23CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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